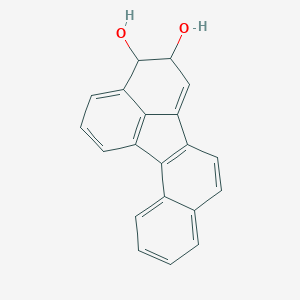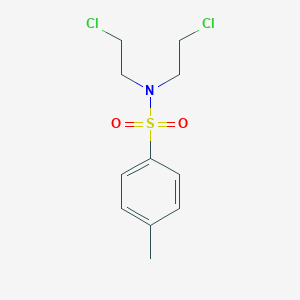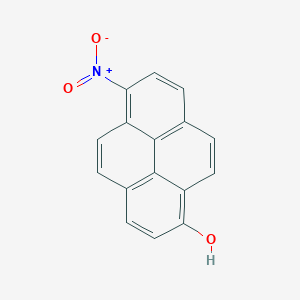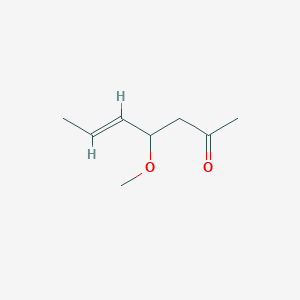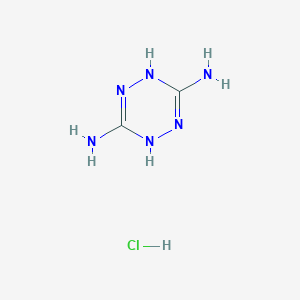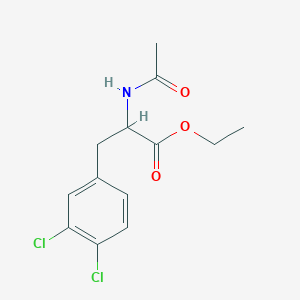![molecular formula C11H15Cl2N5 B122775 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine CAS No. 537-21-3](/img/structure/B122775.png)
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorproguanil is an antimalarial drug that has been studied for its potential to treat malaria, particularly in combination with other drugs. It is a dichloro-derivative of chloroguanide and has been investigated for its effectiveness against drug-resistant strains of malaria .
Preparation Methods
Chlorproguanil can be synthesized through a series of chemical reactions involving the chlorination of guanidine derivatives. The synthetic route typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate to form the intermediate, which is then reacted with guanidine to produce chlorproguanil . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-effectiveness.
Chemical Reactions Analysis
Chlorproguanil undergoes various chemical reactions, including:
Oxidation: Chlorproguanil can be oxidized to form its active metabolite, chlorcycloguanil.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Chlorproguanil can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Chlorproguanil has been extensively studied for its antimalarial properties. It has been used in combination with dapsone and artesunate to treat uncomplicated malaria. Research has shown that chlorproguanil-dapsone is more potent than pyrimethamine-sulfadoxine in treating malaria . Additionally, chlorproguanil has been investigated for its potential to treat drug-resistant malaria strains and its role in combination therapies to reduce the risk of severe anemia in patients with glucose-6-phosphate dehydrogenase deficiency .
Mechanism of Action
Chlorproguanil exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase (DHFR) after cytochrome P450-catalyzed cyclization . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. As a result, the malaria parasite’s nuclear division is halted, leading to its death .
Comparison with Similar Compounds
Chlorproguanil is similar to other antimalarial drugs such as proguanil and pyrimethamine. it is more potent than proguanil and has been recommended for prophylaxis at a lower dose . Unlike proguanil, chlorproguanil is metabolized to chlorcycloguanil, its active metabolite . Pyrimethamine, another similar compound, is often combined with sulfa drugs like sulfadoxine for treating malaria . Chlorproguanil’s unique combination of potency and metabolic pathway distinguishes it from these other compounds.
Properties
CAS No. |
537-21-3 |
|---|---|
Molecular Formula |
C11H15Cl2N5 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) |
InChI Key |
ISZNZKHCRKXXAU-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
| 537-21-3 | |
Related CAS |
15537-76-5 (unspecified hydrochloride) 6001-93-0 (mono-hydrochloride) |
Synonyms |
N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide; Chloroproguanil; N1-3,4-Dichlorophenyl-N5-isopropyldiguanide; M 5943; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


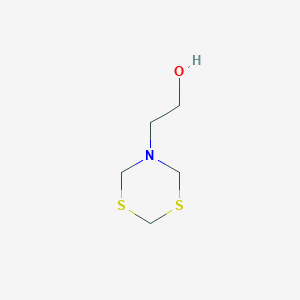


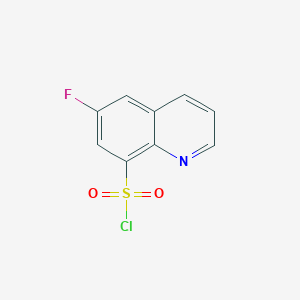
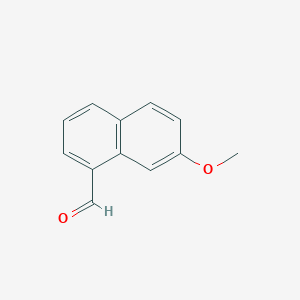
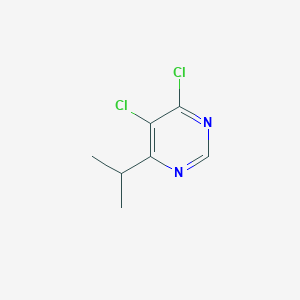
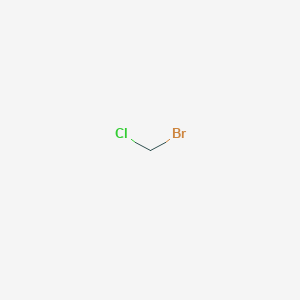
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
